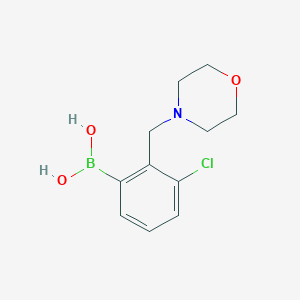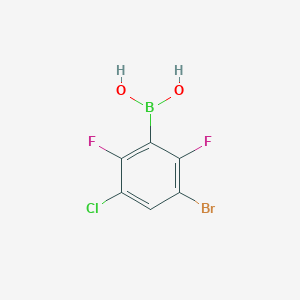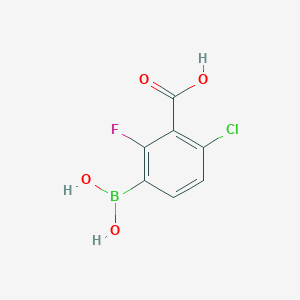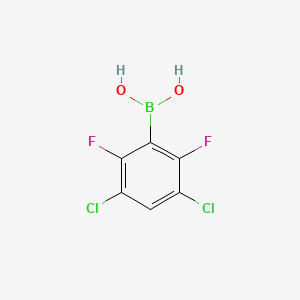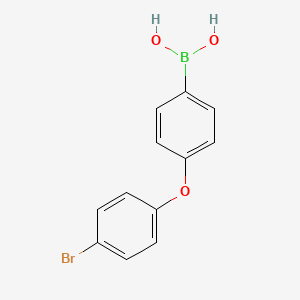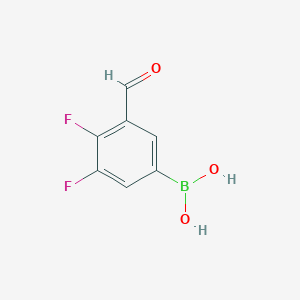
3,4-Difluoro-5-formylphenylboronic acid
Übersicht
Beschreibung
3,4-Difluoro-5-formylphenylboronic acid is a chemical compound with the molecular formula C7H5BF2O3 . It is used as a reactant in the preparation of various derivatives and sensors .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H5BF2O3/c9-6-2-5 (8 (12)13)1-4 (3-11)7 (6)10/h1-3,12-13H . The molecular weight of this compound is 185.92 .Chemical Reactions Analysis
This compound is used as a reactant in the preparation of pyrazolopyrimidinamine derivatives as tyrosine and phosphinositide kinase inhibitors . It’s also used in the preparation of boronate-based D-glucose sensors .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthetic Applications
- Phenylboronic acids, including derivatives similar to 3,4-Difluoro-5-formylphenylboronic acid, are crucial intermediates in organic synthesis, particularly in the Suzuki-Miyaura reaction. This reaction is instrumental in synthesizing various inhibitors of serine proteases. Conformational, structural, and vibrational studies, along with molecular docking, underline the compounds' stability and potential in drug design, especially in targeting anti-apoptotic proteins (Tanış et al., 2020).
Material Science
- In materials science, this compound derivatives have been employed for surface modification strategies. These strategies facilitate the fabrication of novel materials, such as COF-5 membranes on functionalized ceramic supports, demonstrating the compound's role in developing advanced filtration and separation technologies (Hao et al., 2014).
Bioanalytical Applications
- The compound's derivatives have also found applications in bioanalytical chemistry, where they are used to modify magnetic attapulgite for selective enrichment of nucleosides. This application showcases the potential of this compound in enhancing the sensitivity and selectivity of biomolecular detection, crucial for biomedical research and diagnostics (Cheng et al., 2015).
Catalysis
- Additionally, its derivatives have demonstrated efficacy as catalysts in organic reactions, highlighting their potential in green chemistry and sustainable processes. For instance, 3,5-Bis(perfluorodecyl)phenylboronic acid, a related compound, has been shown to act as a "green" catalyst for direct amide condensation reactions, emphasizing the role of fluorinated phenylboronic acids in catalysis (Ishihara et al., 2001).
Antimicrobial Research
- Explorations into the antimicrobial properties of phenylboronic acid derivatives, including fluoroformylphenylboronic acids, have revealed their activity against various fungal strains. This research suggests the potential of such compounds in developing new antifungal agents, with specific derivatives showing promising efficacy against strains like Candida albicans (Borys et al., 2019).
Safety and Hazards
The safety information for 3,4-Difluoro-5-formylphenylboronic acid indicates that it may cause skin irritation or an allergic skin reaction . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves . In case of skin contact, it’s advised to wash with plenty of soap and water .
Wirkmechanismus
Target of Action
3,4-Difluoro-5-formylphenylboronic acid is primarily used as a reactant in the Suzuki-Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the aryl and heteroaryl halides involved in the SM cross-coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM cross-coupling reaction . In this process, the boronic acid compound transfers its organoboron group to a palladium catalyst, which then forms a new carbon-carbon bond with the aryl or heteroaryl halide .
Biochemical Pathways
The main biochemical pathway affected by this compound is the SM cross-coupling reaction pathway . This pathway is widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of many complex organic compounds .
Result of Action
The action of this compound results in the formation of new organic compounds through the SM cross-coupling reaction . These new compounds can have a wide range of properties and uses, depending on the specific aryl or heteroaryl halides used in the reaction .
Action Environment
The action of this compound is influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a suitable catalyst (typically a palladium compound), and the specific aryl or heteroaryl halides used in the reaction . These factors can significantly influence the efficiency and selectivity of the SM cross-coupling reaction .
Eigenschaften
IUPAC Name |
(3,4-difluoro-5-formylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-6-2-5(8(12)13)1-4(3-11)7(6)10/h1-3,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXWYGACIABDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)C=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248567 | |
| Record name | Boronic acid, B-(3,4-difluoro-5-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901248567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451393-34-2 | |
| Record name | Boronic acid, B-(3,4-difluoro-5-formylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3,4-difluoro-5-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901248567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



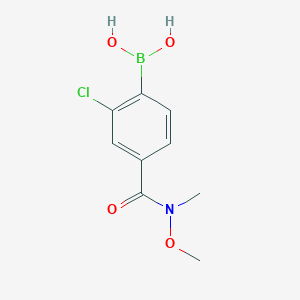

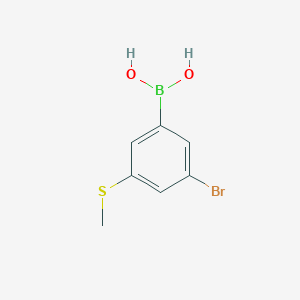
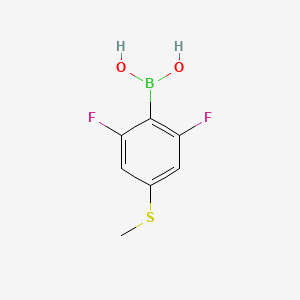
![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid](/img/structure/B3241200.png)

